molecular formula C11H12N2O3S B1356244 Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate CAS No. 667435-71-4

Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate

Cat. No.: B1356244
CAS No.: 667435-71-4
M. Wt: 252.29 g/mol
InChI Key: ZNQDACKKEQFRKH-UHFFFAOYSA-N
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Description

Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate is a synthetic organic compound with the molecular formula C11H12N2O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features functional groups such as a cyanoacetyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Cyanoacetyl Group: The cyanoacetyl group is introduced via a cyanoacetylation reaction. This involves the reaction of an amine with cyanoacetic acid or its derivatives under basic conditions.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanoacetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the cyanoacetyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological systems. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

Medicinally, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In industry, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanoacetyl group can act as a nucleophile or electrophile, participating in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate
  • Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate
  • Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate

Uniqueness

Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and the ethyl substitution on the thiophene ring. This structural uniqueness can influence its reactivity and interactions, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-3-7-6-8(11(15)16-2)10(17-7)13-9(14)4-5-12/h6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQDACKKEQFRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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